An In-Depth Technical Guide to 2-Benzoyloxazole: Chemical Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 2-Benzoyloxazole: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzoyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and established synthetic protocols. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Identification
2-Benzoyloxazole is an aromatic organic compound featuring a benzoxazole core substituted with a benzoyl group at the 2-position. The benzoxazole moiety is a bicyclic system composed of a fused benzene and oxazole ring.
Systematic IUPAC Name: (Oxazol-2-yl)(phenyl)methanone
Chemical Structure:
Chemical Structure of 2-Benzoyloxazole
| Identifier | Value |
| CAS Number | 174150-58-4 |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| SMILES | O=C(c1ccccc1)c2ncco2 |
| InChI | 1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H |
| InChIKey | LAYXHUOYWYRVDY-UHFFFAOYSA-N |
Physicochemical Properties
While specific experimental data for 2-Benzoyloxazole is limited in publicly available literature, the properties of the parent benzoxazole scaffold and related derivatives can provide valuable insights. Benzoxazoles are generally characterized as stable, aromatic compounds.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO. | [2][3][4] |
Synthesis of 2-Benzoyloxazole
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester.[5]
General Synthetic Pathway
The synthesis of 2-Benzoyloxazole can be achieved through the reaction of 2-aminophenol with benzoic acid or, more efficiently, with benzoyl chloride. The reaction proceeds via an initial N-acylation of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
General synthesis of 2-Benzoyloxazole.
Experimental Protocols
Method 1: From 2-Aminophenol and Benzoic Acid [6]
This method utilizes a direct condensation reaction catalyzed by an acidic medium.
Materials:
-
2-Aminophenol
-
Benzoic acid
-
Ammonium chloride (catalyst)
-
Ethanol (solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 0.5 eq).
-
Stir the resulting mixture at 80°C for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield 2-Benzoyloxazole.
Method 2: From 2-Aminophenol and Benzoyl Chloride under Microwave Irradiation [7]
This method offers a more rapid and potentially higher-yielding synthesis.
Materials:
-
2-Aminophenol
-
Benzoyl chloride
-
Brønsted and Lewis dual acidic (Hf-BTC) catalyst (or other suitable catalyst)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 eq) and benzoyl chloride (1.0 eq).
-
Add the Hf-BTC catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, the product can be isolated and purified by standard techniques such as column chromatography.
Characterization
The structure of the synthesized 2-Benzoyloxazole can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would show characteristic signals for the aromatic protons of both the benzoxazole and benzoyl moieties.
-
¹³C NMR spectroscopy would reveal the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the benzoyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1650-1700 cm⁻¹.
-
Characteristic bands for the C=N and C-O-C stretching of the oxazole ring, as well as aromatic C-H and C=C stretching vibrations, would also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-Benzoyloxazole (173.17 g/mol ).
-
Fragmentation patterns would likely involve the loss of the benzoyl group or cleavage of the oxazole ring.
-
Biological and Pharmacological Potential
Benzoxazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]
The introduction of a benzoyl group at the 2-position of the benzoxazole ring may modulate its biological activity. While specific studies on 2-Benzoyloxazole are scarce, research on structurally similar 2-substituted benzoxazoles provides insights into its potential pharmacological profile.
Anticancer Activity
Numerous benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12][13] Some derivatives have shown potent inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[14][15] Inhibition of VEGFR-2 can lead to the suppression of tumor growth and metastasis. It is plausible that 2-Benzoyloxazole could exhibit similar anticancer properties, a hypothesis that warrants further investigation.
Signaling Pathways
The anticancer activity of some benzoxazole derivatives has been linked to the induction of apoptosis (programmed cell death).[15] This is often mediated through the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.
Potential signaling pathways for benzoxazole derivatives.
Further studies are required to elucidate the specific signaling pathways that may be modulated by 2-Benzoyloxazole.
Conclusion
2-Benzoyloxazole is a readily accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided an overview of its chemical structure, physicochemical properties, and synthetic methodologies. While specific experimental data for 2-Benzoyloxazole is limited, the established chemistry and biological activities of the broader benzoxazole class suggest that it is a promising candidate for further investigation, particularly in the context of anticancer drug discovery. Future research should focus on the detailed experimental characterization of 2-Benzoyloxazole and a thorough evaluation of its biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. jocpr.com [jocpr.com]
- 10. medium.com [medium.com]
- 11. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
